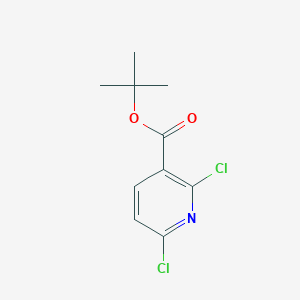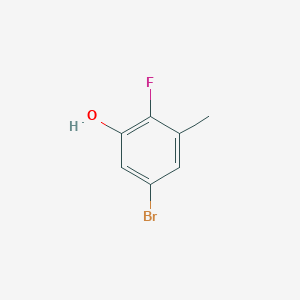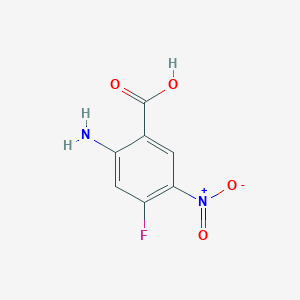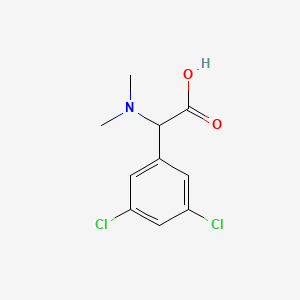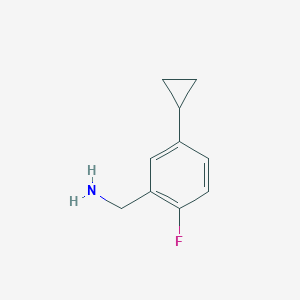
(5-Cyclopropyl-2-fluorophenyl)methanamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of CPFM is C10H12FN. This means it contains 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom. The molecular weight of this compound is 165.21 g/mol.Physical And Chemical Properties Analysis
“(5-Cyclopropyl-2-fluorophenyl)methanamine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Novel Aryloxyethyl Derivatives as Antidepressants
Novel derivatives, including (5-Cyclopropyl-2-fluorophenyl)methanamine, have been designed to act as "biased agonists" of serotonin 5-HT1A receptors, indicating a potential application in antidepressant therapy. These compounds have been shown to preferentially stimulate ERK1/2 phosphorylation, demonstrating high receptor affinity and selectivity, along with favorable drug-like properties. Preliminary studies suggest these compounds could offer a new avenue for antidepressant drug development (Sniecikowska et al., 2019).
Interactions with 5-HT(1A) Receptors
Research into trans-2-Aryl-N,N-dipropylcyclopropylamines, including structures related to (5-Cyclopropyl-2-fluorophenyl)methanamine, has explored their ability to bind to 5-HT(1A) receptors. This work helps to understand the molecular interactions at play and could inform the development of new therapeutic agents targeting these receptors (Vallgårda et al., 1996).
Antiviral Activity Evaluation
Certain aminoadamantane derivatives have shown efficacy against influenza A virus, suggesting potential antiviral applications for related cyclopropylmethanamine compounds. This specificity towards influenza A virus highlights the importance of structural activity in the development of targeted antiviral drugs (Kolocouris et al., 1994).
Dual Serotonin/Noradrenaline Reuptake Inhibition
1-(2-Phenoxyphenyl)methanamines have been identified with selective dual serotonin and noradrenaline reuptake pharmacology, indicating potential for depression and anxiety treatment. This research underscores the therapeutic relevance of cyclopropylmethanamine derivatives in psychiatric medication (Whitlock et al., 2008).
Synthesis and Structural Features
Studies on the synthesis and structural features of monofluorinated cyclopropanecarboxylates, including those related to (5-Cyclopropyl-2-fluorophenyl)methanamine, provide insight into the chemical properties and potential applications of these compounds in medicinal chemistry. This research highlights the versatility of cyclopropylmethanamines in drug design and development (Haufe et al., 2002).
Safety And Hazards
“(5-Cyclopropyl-2-fluorophenyl)methanamine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .
Propiedades
IUPAC Name |
(5-cyclopropyl-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPMVQGETXGBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-2-fluorophenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



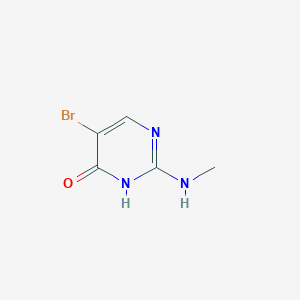
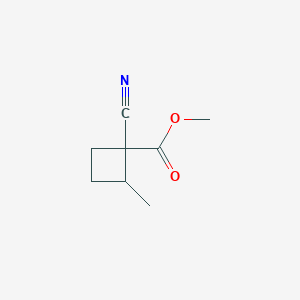
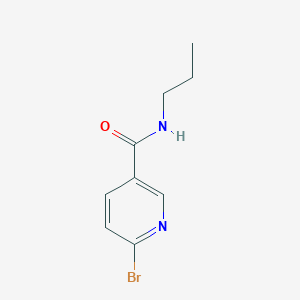
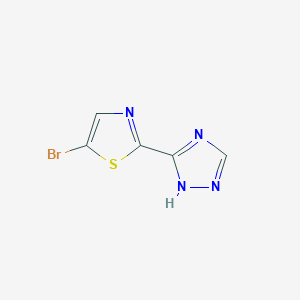
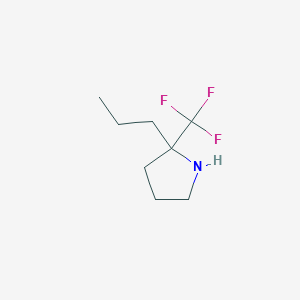
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
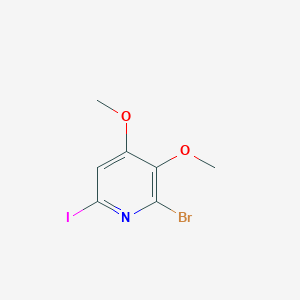
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)
